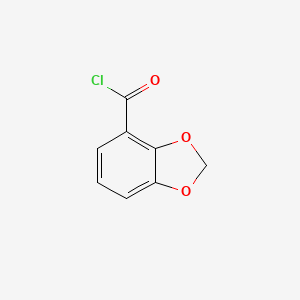

1,3-Benzodioxole-4-carbonylchloride

Übersicht

Beschreibung

1,3-Benzodioxole-4-carbonylchloride is a chemical compound that is derived from 1,3-benzodioxole, which is an important intermediate in medicinal chemistry. The core structure of 1,3-benzodioxole consists of a benzene ring fused with a 1,4-dioxane ring. This moiety is present in various compounds with diverse biological activities, including antitumor properties.

Synthesis Analysis

The synthesis of 1,3-benzodioxole has been achieved through different methods. One approach involves the cyclization of catechol with dichloromethane, yielding a 57.2% overall process yield . Another method reported the synthesis without a catalyst in a high-pressure reaction kettle, optimizing conditions such as solvent, acid binder, temperature, and reactant molar ratios to achieve a 75% yield . A novel synthesis method has also been proposed, using dichloromethane and catechol with condensation to remove water from the reaction system, achieving optimal conditions at a temperature of 110-115°C and a reaction time of 2-3 hours .

Molecular Structure Analysis

The molecular structure of 1,3-benzodioxole synthesized in these studies was characterized using infrared spectroscopy (IR) and nuclear magnetic resonance (^1H NMR) . These techniques confirmed the structure of the synthesized compound and helped to identify the main byproducts, such as cyclic ethers .

Chemical Reactions Analysis

1,3-Benzodioxole undergoes various chemical reactions, including its metabolism to carbon monoxide through cytochrome P-450-catalyzed oxidation. The methylenic carbon of the 1,3-benzodioxole ring is identified as the source of the carbon atom in the carbon monoxide produced. The proposed mechanism involves monooxygenation to a 2-hydroxy derivative, forming a 2-hydroxyphenyl formate intermediate, which can yield either carbon monoxide or formate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-benzodioxole derivatives are influenced by their molecular structure. Some derivatives have shown significant in vitro antitumor activity against human tumor cell lines, with concentrations ranging from 10^(-7) to 10^(-5) M. The most active compound in the series, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, exhibited notable growth inhibitory activity on 52 cell lines . These properties highlight the potential of 1,3-benzodioxole derivatives in medicinal chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

1. Anti-Tumor Efficiency Improvement

- Application Summary: 1,3-Benzodioxole derivatives have been used to improve the anti-tumor efficiency of arsenicals, which are widely used in the treatment of cancers such as leukemia and other tumors .

- Methods of Application: The 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors. The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .

- Results or Outcomes: The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo. They reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .

2. Continuous Acylation

- Application Summary: 1,3-Benzodioxole has been used in the continuous acylation process .

- Methods of Application: The manuscript reports on the use of a heterogeneous Brønsted acidic catalyst for the acylation of 1,3-benzodioxole in a continuous flow reactor .

- Results or Outcomes: The exact results or outcomes of this application are not provided in the source .

Safety And Hazards

1,3-Benzodioxole-4-carbonylchloride is classified as corrosive . The hazard statement associated with it is H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

1,3-benzodioxole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBLTFSJUMJXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496553 | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-4-carbonylchloride | |

CAS RN |

66411-55-0 | |

| Record name | 1,3-Benzodioxole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxaindane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)